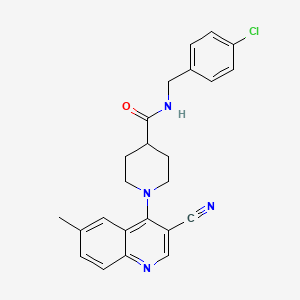
N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPOP belongs to a class of compounds called oxadiazoles, which have been studied extensively for their pharmacological properties.
Scientific Research Applications
Structure-activity Relationships
The research on pyrazole derivatives, closely related to the chemical structure of N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, highlights the importance of specific substituents for potent and selective activity against the cannabinoid CB1 receptor. Structural requirements identified include a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring for antagonistic activity. These studies serve as a foundational base for designing compounds with potential therapeutic applications, including the management of cannabinoid-related side effects (Lan et al., 1999).
Antiproliferative Activities
The exploration of 1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class for antiproliferative agents demonstrates the potential of these compounds in cancer research. These compounds act as tubulin inhibitors, offering a novel approach to targeting cancer cell proliferation and could be significant in developing new cancer therapies (Krasavin et al., 2014).
Antimicrobial and Antitubercular Potential
Research on N-substituted derivatives of oxadiazole bearing compounds, including those with piperidinyl groups, has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Khalid et al., 2016).
Neurodegenerative Disease Research
Compounds with the oxadiazole and piperidine structure have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, highlighting the role of such chemical entities in neurodegenerative disease research. The focus on enzyme inhibition activity against acetylcholinesterase (AChE) underscores the therapeutic potential of these compounds in managing Alzheimer's disease symptoms (Rehman et al., 2018).
Interaction with Cannabinoid Receptors
The molecular interaction studies of cannabinoid receptor antagonists, structurally related to this compound, provide insights into the antagonistic mechanisms at the CB1 receptor. These studies are crucial for understanding how modifications to the chemical structure affect receptor binding and activity, potentially guiding the development of therapies for cannabinoid-related disorders (Shim et al., 2002).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O/c1-16-2-7-22-21(12-16)23(19(13-26)15-27-22)29-10-8-18(9-11-29)24(30)28-14-17-3-5-20(25)6-4-17/h2-7,12,15,18H,8-11,14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKIVZQYNSIBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



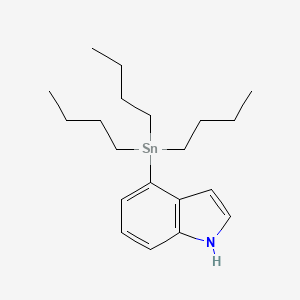
![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)
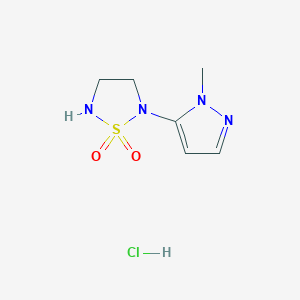
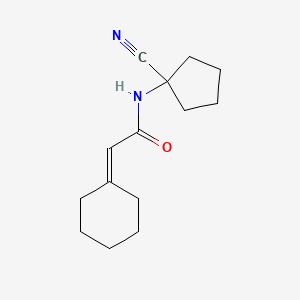
![13-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one](/img/structure/B2778337.png)
![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)
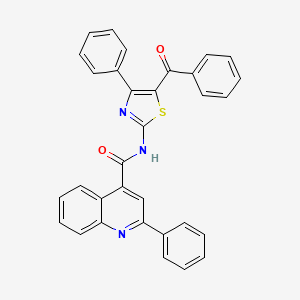

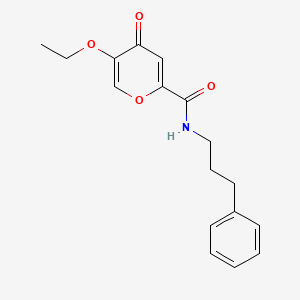
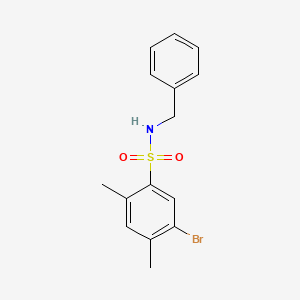

![2-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2778345.png)